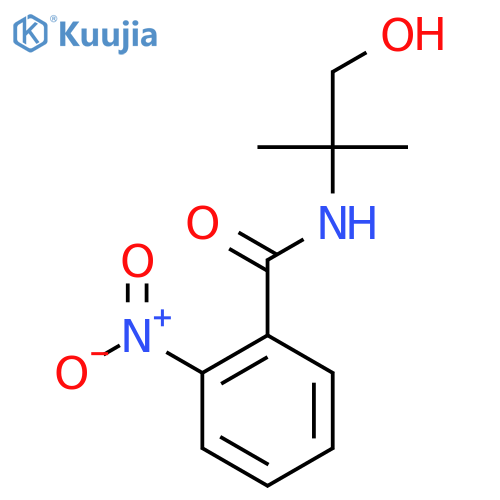

Cas no 52944-15-7 (N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide)

52944-15-7 structure

商品名:N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide

CAS番号:52944-15-7

MF:C11H14N2O4

メガワット:238.239862918854

MDL:MFCD07658152

CID:4715032

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide

- N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide

- Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-2-nitro-

- RIVIODQCJJXJNC-UHFFFAOYSA-N

- STK664835

- SEL14353750

- ST4129026

- R9778

- N-(2-hydroxy-tert-butyl)(2-nitrophenyl)carboxamide

- N~1~-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide

- A4072/0173512

- N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide

-

- MDL: MFCD07658152

- インチ: 1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-5-3-4-6-9(8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15)

- InChIKey: RIVIODQCJJXJNC-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(C)NC(C1C=CC=CC=1[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 298

- トポロジー分子極性表面積: 95.2

- 疎水性パラメータ計算基準値(XlogP): 0.1

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12064718-5g |

N-(1-Hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide |

52944-15-7 | 97% | 5g |

$349 | 2024-07-24 | |

| A2B Chem LLC | AJ08380-5g |

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |

52944-15-7 | 95% | 5g |

$510.00 | 2024-04-19 | |

| Ambeed | A563006-5g |

N-(1-Hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide |

52944-15-7 | 97% | 5g |

$352.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737500-5g |

n-(1-Hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide |

52944-15-7 | 98% | 5g |

¥2956.00 | 2024-05-10 | |

| TRC | N252015-1000mg |

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |

52944-15-7 | 1g |

$ 390.00 | 2022-06-03 | ||

| abcr | AB414631-500mg |

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide; . |

52944-15-7 | 500mg |

€173.00 | 2025-02-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737500-1g |

n-(1-Hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide |

52944-15-7 | 98% | 1g |

¥1117.00 | 2024-05-10 | |

| A2B Chem LLC | AJ08380-1g |

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |

52944-15-7 | 95% | 1g |

$176.00 | 2024-04-19 | |

| Ambeed | A563006-1g |

N-(1-Hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide |

52944-15-7 | 97% | 1g |

$133.0 | 2024-04-18 | |

| TRC | N252015-500mg |

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide |

52944-15-7 | 500mg |

$ 235.00 | 2022-06-03 |

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

52944-15-7 (N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 55290-64-7(Dimethipin)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52944-15-7)N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide

清らかである:99%

はかる:5g

価格 ($):317.0